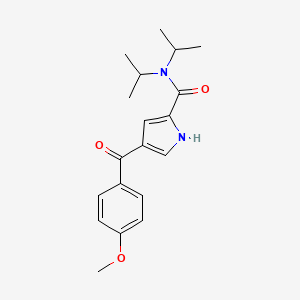

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C20H24N2O3 . It is also known by other synonyms such as “N,N-Diisopropyl-p-anisamide” and "4-Methoxy-N,N-bis(1-methylethyl)benzamide" .

Molecular Structure Analysis

The molecular structure of “N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is characterized by a benzamide core with a methoxy group at the para position and two isopropyl groups attached to the nitrogen atom . The molecular weight of the compound is 340.422 .Aplicaciones Científicas De Investigación

- Formoterol Precursor : N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide serves as a crucial precursor in the synthesis of Formoterol , a widely used pharmaceutical compound. Formoterol is primarily employed as a long-acting β2-adrenergic receptor agonist for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- In silico analysis has predicted potential spasmolytic activity for this compound. Further experimental investigations are needed to validate this prediction and explore its therapeutic potential in muscle relaxation and related applications .

- Crystallographic studies have revealed the crystal structure of this compound. It forms colorless sheet-shaped crystals suitable for X-ray diffraction. Understanding its three-dimensional arrangement aids in predicting its behavior, interactions, and reactivity .

- The synthesis of N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide involves several chemical steps. Researchers have explored its preparation via reactions such as ortho-acylation and formic acid protection. These synthetic pathways contribute to its availability for further investigations .

- Researchers have assessed the biological activity of this compound, including its potential as a drug candidate. In vitro and in vivo assays can help evaluate its effects on specific cellular targets, receptors, or enzymes .

- By modifying different regions of the molecule, scientists can explore the SAR of N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide. Understanding how structural changes impact its activity guides drug design and optimization .

Pharmaceutical Research

Spasmolytic Activity

Crystallography and Structural Studies

Synthetic Chemistry

Biological Activity Screening

Structure-Activity Relationship (SAR) Studies

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their potential activity against various targets, including enzymes and proteins .

Mode of Action

These compounds typically interact with their targets by forming bonds or other interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, often by inhibiting or activating specific enzymes or proteins .

Pharmacokinetics

These studies typically involve examining the compound’s absorption in the gastrointestinal tract, its distribution throughout the body, its metabolism in the liver and other tissues, and its excretion through the kidneys .

Result of Action

Similar compounds have been studied for their potential effects on various cellular processes, including cell growth, apoptosis, and signal transduction .

Propiedades

IUPAC Name |

4-(4-methoxybenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-12(2)21(13(3)4)19(23)17-10-15(11-20-17)18(22)14-6-8-16(24-5)9-7-14/h6-13,20H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSQASTEJGMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)

![5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2463999.png)

![2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile](/img/structure/B2464001.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)

![N-(3,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2464004.png)

![2-Methyl-4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2464006.png)

![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)

![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2464018.png)

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)